20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
CAS No.: 134478-40-3
Cat. No.: VC4147202
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134478-40-3 |
|---|---|
| Molecular Formula | C18H15N3OS |
| Molecular Weight | 321.4 |
| IUPAC Name | 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
| Standard InChI | InChI=1S/C18H15N3OS/c1-10-11-6-2-3-7-12(11)16-19-17-15(18(22)21(16)20-10)13-8-4-5-9-14(13)23-17/h2-3,6-7H,4-5,8-9H2,1H3 |
| Standard InChI Key | GZPOMXVLBDAPMF-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C15 |
Introduction
The compound 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex heterocyclic molecule featuring both sulfur and nitrogen in its structure. It belongs to a class of compounds that are primarily sourced from synthetic organic chemistry research. This compound has been studied for its biological activities and potential therapeutic applications.
Synthesis of 20-Methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical reactions. These pathways often start with simpler precursors and involve cyclization reactions and functional group modifications. The final product is obtained through a series of transformations that require careful control of reaction conditions to achieve the desired structure.
Research Findings and Future Directions
Given the complexity and potential of heterocyclic compounds like 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one, further research is needed to fully explore their biological activities and therapeutic applications. This includes in-depth studies on pharmacokinetics, toxicity, and efficacy in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume